molecular formula C10H14N4O2 B13752027 2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 1184917-09-6

2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B13752027
CAS No.: 1184917-09-6
M. Wt: 222.24 g/mol
InChI Key: NSIILDWBTMIJFV-UHFFFAOYSA-N
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Description

2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with functional groups that contribute to its chemical reactivity and potential applications. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with appropriate reagents. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the desired pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrrolo[2,3-d]pyrimidines. These products can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxyethyl group and the dimethyl substitution at the 5-position contribute to its unique properties and differentiate it from other similar compounds.

Properties

CAS No.

1184917-09-6

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-7-(2-hydroxyethyl)-5,5-dimethylpyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C10H14N4O2/c1-10(2)6-5-12-9(11)13-7(6)14(3-4-15)8(10)16/h5,15H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

NSIILDWBTMIJFV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CN=C(N=C2N(C1=O)CCO)N)C

Origin of Product

United States

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